molecular formula C14H14Cl2N4OS B2550992 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine CAS No. 338775-73-8

5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Cat. No. B2550992
CAS RN: 338775-73-8
M. Wt: 357.25
InChI Key: HRQWGTSJGZAKCY-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazine ring, the introduction of the vinyl group, and the attachment of the 2,3-dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific synthetic steps used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the vinyl group could participate in addition reactions, and the dichlorobenzyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Modifications

Synthesis Techniques : Studies on 1,2,4-triazines have shown diverse synthetic approaches, including microwave-assisted synthesis and reactions with various nucleophiles to produce compounds with potential pharmacological activities. For instance, rapid and efficient synthesis techniques under microwave irradiation have been reported, highlighting the versatility and adaptability of triazine chemistry in creating fused heterocyclic compounds with anticipated biological activities (Saad, Youssef, & Mosselhi, 2011).

Chemical Reactions and Modifications : The chemical reactivity of triazine derivatives allows for various modifications, including the introduction of different functional groups and the formation of novel heterocyclic systems. For example, triazine-sulphonamide conjugates have been synthesized, showcasing the compound's potential in generating derivatives with significant antibacterial and anticancer activities (Aly, Gobouri, Abdel Hafez, & Saad, 2015).

Biological Activities

Anticancer Properties : The exploration of 1,2,4-triazine derivatives for anticancer applications has yielded promising results. Compounds synthesized from triazine precursors have shown cytotoxic activity against various cancer cell lines, underlining the potential of these derivatives as therapeutic agents in cancer treatment (Saad & Moustafa, 2011).

Antimicrobial and Antifungal Activities : Research into triazine derivatives has also highlighted their antimicrobial properties. Some compounds have demonstrated potent antibacterial effects, although their efficacy against fungal species varies. This variability indicates the need for further investigation to optimize the antimicrobial properties of triazine derivatives (Aly, Gobouri, Abdel Hafez, & Saad, 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

(E)-N-[(2,3-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4OS/c1-9-12(18-14(22-2)20-19-9)6-7-17-21-8-10-4-3-5-11(15)13(10)16/h3-7,17H,8H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQWGTSJGZAKCY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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